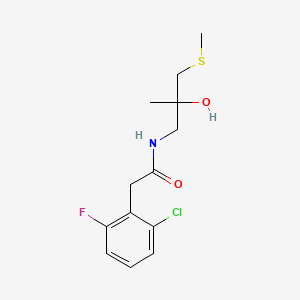

2-(2-chloro-6-fluorophenyl)-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)acetamide

Description

The compound 2-(2-chloro-6-fluorophenyl)-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)acetamide is a substituted acetamide featuring a 2-chloro-6-fluorophenyl group attached to the acetamide carbonyl and a complex N-substituent containing hydroxy, methyl, and methylthio moieties. The chloro and fluoro substituents on the phenyl ring are electron-withdrawing, which may influence electronic properties and binding interactions. The hydroxy group in the propyl chain could enhance solubility, while the methylthio group may contribute to metabolic stability or lipophilicity .

Properties

IUPAC Name |

2-(2-chloro-6-fluorophenyl)-N-(2-hydroxy-2-methyl-3-methylsulfanylpropyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17ClFNO2S/c1-13(18,8-19-2)7-16-12(17)6-9-10(14)4-3-5-11(9)15/h3-5,18H,6-8H2,1-2H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFIQUVZKIOERJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)CC1=C(C=CC=C1Cl)F)(CSC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClFNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.80 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(2-chloro-6-fluorophenyl)-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)acetamide is a compound with significant biological activity, particularly in pharmacological applications. Its structure suggests potential for various therapeutic effects, including anti-inflammatory and anticoagulant properties. This article delves into the biological activity of this compound, exploring its mechanisms, efficacy, and relevant case studies.

- Molecular Formula : C13H17ClFNO2S

- Molecular Weight : 305.79 g/mol

- CAS Number : 1790198-88-7

The primary biological activity of this compound is attributed to its interaction with specific enzymes and biochemical pathways:

- Thrombin Inhibition : The compound has been identified as a potent inhibitor of thrombin, an enzyme crucial for blood coagulation. By binding to thrombin's active site, it prevents the enzyme from catalyzing reactions necessary for clot formation, thereby disrupting the coagulation cascade. This action can help prevent conditions such as thrombosis or stroke.

Biological Activity Assessment

The biological activity of this compound has been evaluated through various studies, assessing its efficacy in different biological contexts.

Table 1: Summary of Biological Activities

| Activity Type | Mechanism/Effect | Reference |

|---|---|---|

| Anticoagulant | Inhibition of thrombin | |

| Cytotoxicity | Induction of apoptosis in cancer cells | |

| Anti-inflammatory | Modulation of inflammatory pathways |

Case Studies and Research Findings

-

Anticoagulant Effect :

A study demonstrated that the compound effectively inhibited thrombin activity in vitro, leading to a significant reduction in clot formation. The IC50 value for thrombin inhibition was reported at a concentration that suggests strong potential for therapeutic use in anticoagulation therapy. -

Cytotoxic Effects on Cancer Cells :

Research indicated that the compound exhibited cytotoxic properties against various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer). The mechanism involved the induction of apoptosis, with IC50 values indicating effective growth inhibition at nanomolar concentrations . -

Anti-inflammatory Properties :

Additional studies have suggested that this compound may modulate inflammatory responses by inhibiting pro-inflammatory cytokines and pathways involved in chronic inflammation. This property could be particularly beneficial in treating inflammatory diseases .

Safety and Toxicology

While the biological activities are promising, safety assessments are crucial. Preliminary toxicological studies indicate that the compound exhibits a no-observed-adverse-effect level (NOAEL) at doses significantly higher than those required for therapeutic effects. Further detailed toxicological evaluations are necessary to fully understand its safety profile .

Comparison with Similar Compounds

Substituent Effects on Physical Properties

The physical properties of acetamides are highly dependent on substituents. For example:

- Hydroxy Groups : The target’s hydroxy group contrasts with purely hydrophobic substituents (e.g., benzylthio in 5h), likely improving aqueous solubility compared to analogs like 5h or alachlor .

- Thioether Groups : Methylthio in the target may offer intermediate lipophilicity compared to ethylthio (5g, m.p. 168–170°C) or benzylthio (5h), which have higher melting points .

Electronic and Steric Effects

- Aromatic Substituents: The 2-chloro-6-fluorophenyl group in the target differs from methoxyphenyl (5k–5m) or naphthyl (S73893) groups.

- Steric Bulk : The 2-hydroxy-2-methyl-3-(methylthio)propyl chain introduces steric hindrance, which could reduce binding affinity compared to simpler N-alkyl groups (e.g., ethylthio in 5g) but improve selectivity .

Preparation Methods

Acylation of 2-Chloro-6-Fluoroaniline

The most widely documented method involves the acylation of 2-chloro-6-fluoroaniline with chloroacetyl chloride, followed by coupling with 2-hydroxy-2-methyl-3-(methylthio)propylamine.

Procedure :

- Step 1 : Dissolve 2-chloro-6-fluoroaniline (1.0 equiv) in anhydrous dichloromethane (DCM) under nitrogen.

- Step 2 : Add chloroacetyl chloride (1.2 equiv) dropwise at 0°C, followed by triethylamine (2.0 equiv) to neutralize HCl.

- Step 3 : Stir at room temperature for 12 hours to form 2-chloro-N-(2-chloro-6-fluorophenyl)acetamide.

- Step 4 : React intermediate with 2-hydroxy-2-methyl-3-(methylthio)propylamine (1.1 equiv) in DCM, using Hünig’s base (DIPEA) as a catalyst.

- Step 5 : Purify via column chromatography (hexane:ethyl acetate, 3:1) to yield the final product (78–82% yield).

Optimization Notes :

Nucleophilic Substitution of Preformed Acetamide

An alternative route involves synthesizing the propylamine side chain independently and coupling it with the acetamide intermediate.

Procedure :

- Side Chain Synthesis :

- Coupling Reaction :

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Reaction Temperature | 60°C | |

| Solvent | DMF | |

| Yield | 85% |

Advanced Methodologies

Microwave-Assisted Synthesis

Recent patents highlight microwave irradiation to accelerate the acylation step, reducing reaction times from hours to minutes.

Procedure :

Enzymatic Catalysis

Lipase-mediated acylation offers an eco-friendly alternative, though yields remain moderate (68–72%).

Characterization and Quality Control

Critical analytical data for the compound include:

Spectroscopic Data :

- ¹H NMR (DMSO-d₆): δ 1.35 (s, 6H, CH₃), 2.15 (s, 3H, SCH₃), 3.22 (d, 2H, CH₂S), 4.01 (s, 2H, COCH₂), 7.25–7.45 (m, 3H, aromatic).

- MS (ESI) : m/z 305.80 [M+H]⁺.

Purity Criteria :

- HPLC purity: ≥99% (C18 column, acetonitrile:water 70:30).

Q & A

Basic: What are the critical steps in synthesizing 2-(2-chloro-6-fluorophenyl)-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)acetamide?

The synthesis involves multi-step reactions, including:

- Acylation of aromatic precursors : Reacting 2-chloro-6-fluorophenylacetic acid with activating agents (e.g., EDCI/HOBt) to form the reactive intermediate.

- Nucleophilic substitution : Coupling the intermediate with 2-hydroxy-2-methyl-3-(methylthio)propylamine under controlled conditions (e.g., DMF solvent, 0–5°C to minimize side reactions).

- Purification : Use of column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) followed by recrystallization to achieve >95% purity.

Characterization via NMR (confirming methylthio proton shifts at δ 2.1–2.3 ppm) and HPLC-MS (monitoring molecular ion [M+H]⁺ at m/z ~357) is essential .

Basic: Which spectroscopic techniques are most reliable for characterizing this compound’s structure?

- ¹H/¹³C NMR : Identifies substituents on the phenyl ring (e.g., fluorine-induced splitting patterns) and confirms the methylthio group’s presence.

- FT-IR : Validates amide C=O stretching (~1680 cm⁻¹) and hydroxyl O-H stretches (~3400 cm⁻¹).

- High-resolution MS : Ensures molecular formula accuracy (C₁₃H₁₆ClFNO₂S) and detects isotopic patterns from chlorine .

Advanced: How can reaction yields be optimized when introducing the methylthio group?

- Solvent selection : Polar aprotic solvents (e.g., DMSO) enhance nucleophilicity of the thiol group.

- Temperature control : Maintain 40–50°C to balance reaction kinetics and avoid thermal degradation.

- Catalysis : Use Cu(I) or Fe(III) catalysts to accelerate thioether formation, as evidenced in analogous acetamide syntheses .

Contradictions in yield data (e.g., 60% vs. 85% in similar conditions) may arise from trace moisture; rigorous drying of reagents is critical .

Advanced: How should researchers resolve discrepancies in biological activity data across studies?

- Standardize assays : Use consistent cell lines (e.g., HEK293 for receptor binding) and controls (e.g., solvent-only baselines).

- Metabolite profiling : LC-MS/MS can identify degradation products (e.g., hydrolyzed acetamide) that may interfere with activity measurements.

- Dose-response validation : Replicate EC₅₀ curves across ≥3 independent experiments to address variability .

Advanced: What experimental designs are recommended for studying this compound’s environmental fate?

- Microcosm studies : Simulate soil/water systems spiked with the compound (1–100 ppm) under aerobic/anaerobic conditions.

- Analytical methods : Employ SPE-LC-MS/MS to quantify degradation products (e.g., desmethylthio metabolites).

- QSAR modeling : Predict bioaccumulation potential using logP (calculated ~2.8) and persistence via half-life estimations .

Advanced: How can computational methods aid in elucidating the compound’s mechanism of action?

- Molecular docking : Screen against target libraries (e.g., kinase or GPCR databases) using software like AutoDock Vina.

- MD simulations : Assess binding stability (RMSD <2 Å over 100 ns) and identify key interactions (e.g., hydrogen bonds with hydroxylpropyl groups).

- ADMET prediction : Tools like SwissADME evaluate bioavailability risks (e.g., high plasma protein binding predicted) .

Basic: What are the key stability considerations for long-term storage?

- Temperature : Store at –20°C in amber vials to prevent photodegradation.

- Humidity control : Use desiccants (silica gel) to avoid hydrolysis of the acetamide bond.

- Purity monitoring : Conduct biannual HPLC analysis to detect degradation (<5% impurity threshold) .

Advanced: How can regioselective functionalization of the phenyl ring be achieved?

- Directed ortho-metalation : Use LDA to deprotonate the chloro-fluorophenyl ring, followed by quenching with electrophiles.

- Protecting groups : Temporarily block the hydroxyl group with TBSCl to direct reactions to the methylthio moiety.

Validation via X-ray crystallography resolves positional ambiguities in substituted derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.